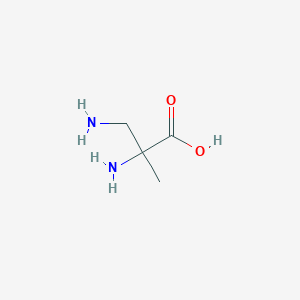

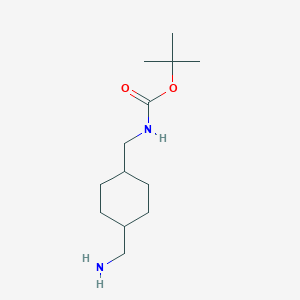

tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate

概要

説明

Synthesis Analysis

The synthesis of tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate involves several key steps, including acylation, nucleophilic substitution, and reduction processes. A rapid synthetic method for related compounds emphasizes the efficiency and high yield of these methods, with optimization leading to significant improvements in total yield and structural confirmation through MS and 1H NMR techniques (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate and its analogs has been thoroughly analyzed through crystallography, confirming the relative substitution patterns on the cyclopentane and cyclohexane rings, essential for the enantioselective synthesis of carbocyclic analogues of nucleotides and other biologically relevant molecules (Ober et al., 2004).

Chemical Reactions and Properties

Tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate undergoes various chemical reactions, including Diels-Alder reactions, that are instrumental in the synthesis of complex organic molecules. These reactions are facilitated by the compound's ability to function as an isobutane equivalent or participate in cycloaddition reactions, highlighting its chemical versatility and reactivity (Keess & Oestreich, 2017).

Physical Properties Analysis

The physical properties of tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate, such as solubility, melting point, and boiling point, are critical for its application in organic synthesis. These properties influence the compound's behavior in reactions and its handling in laboratory settings. Although specific details on these properties are not provided in the current literature, they are fundamental considerations in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate, including its reactivity with various chemical reagents, stability under different conditions, and its role as an intermediate in the synthesis of biologically active compounds, are central to its utility in pharmaceutical and synthetic organic chemistry. Its ability to undergo chemoselective transformations and participate in enantioselective syntheses underscores its value in the creation of complex organic molecules (Sakaitani & Ohfune, 1990).

科学的研究の応用

1. Biopharmaceutical Formulations

- Application Summary: Tert-butyl alcohol is used in the lyophilization (freeze-drying) of pharmaceuticals. It increases the solubility of hydrophobic drugs, enhances product stability, shortens reconstitution time, and decreases processing time .

- Methods of Application: The interactions between two model proteins (lactate dehydrogenase and myoglobin) and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol were investigated. The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy .

- Results: Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins. No combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .

2. Synthesis of Polyimides

- Application Summary: A novel diamine was synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol through iodination, acetyl protection, coupling reaction, and deacetylation protection. This diamine was then used to synthesize polyimides .

- Methods of Application: The diamine was synthesized through a series of chemical reactions, including iodination, acetyl protection, coupling reaction, and deacetylation protection. The resulting diamine was then used in one-pot polycondensation with several commercial aromatic dianhydrides to obtain polyimides .

- Results: The resulting polyimides exhibited enhanced solubility in organic solvents at room temperature. They formed transparent, tough, and flexible films by solution-casting. They also displayed outstanding thermal stability .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

特性

IUPAC Name |

tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h10-11H,4-9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXOBVVHJZENCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373208 | |

| Record name | tert-Butyl {[4-(aminomethyl)cyclohexyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate | |

CAS RN |

166168-16-7 | |

| Record name | tert-Butyl {[4-(aminomethyl)cyclohexyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{[4-(aminomethyl)cyclohexyl]methyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)

![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)

![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)

![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)